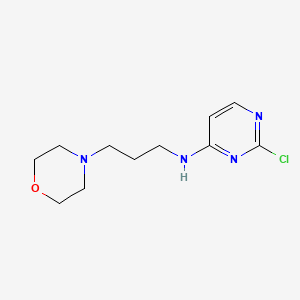
2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine
Vue d'ensemble
Description
2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine is a chemical compound with the molecular formula C11H17ClN4O and a molecular weight of 256.73 g/mol. It is a derivative of pyrimidine, a heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine, often involves the use of cost-effective processes . An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .Molecular Structure Analysis
The structure of 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The structure–activity relationships of pyrimidine derivatives provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at various positions of the ring .Chemical Reactions Analysis
Pyrimidine derivatives, including 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine, can undergo various chemical reactions. For instance, the introduction of different halogen atoms on the phenyl ring can cause different effects on the antitubercular activity against the GFP reporter strain of Mycobacterium tuberculosis .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine include a molecular weight of 256.73 g/mol. In terms of its drug-likeness, potent compounds from the series of pyrimidine derivatives have a ClogP value less than 4 and a molecular weight of less than 400, which are likely to maintain drug-likeness during lead optimization .Applications De Recherche Scientifique
Antitubercular Agents
The structural motif of pyrimidin-4-amine is a key feature in the development of antitubercular agents. Researchers have explored derivatives of pyrimidin-4-amine for their potential to act against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). These compounds have been evaluated for their minimum inhibitory concentration (MIC) against TB strains and assessed for cell toxicity . The aim is to develop new anti-TB compounds that are cost-effective and can help reduce TB incidence.
Kinase Inhibitors
Pyrimidin-4-amines are known to inhibit eukaryotic protein kinases, which play a crucial role in cell signaling pathways. This inhibition can be leveraged to control various diseases, including cancer. The dual activity of these compounds as both anticancer and antimicrobial agents is particularly advantageous during cancer therapy, where the risk of bacterial infections is heightened .
Antimicrobial Properties
Beyond TB, the pyrimidin-4-amine derivatives exhibit a broader spectrum of antimicrobial properties. They have been tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The interaction of these compounds with clinically used antibiotics like ampicillin and kanamycin has also been explored, indicating their potential as adjunct therapies in bacterial infections .
Drug Design and Optimization
The physicochemical properties of pyrimidin-4-amine derivatives, such as the partition coefficient (ClogP) and molecular weight, are critical in drug design. Compounds with a ClogP value less than 4 and a molecular weight under 400 are more likely to maintain drug-likeness during lead optimization, making them suitable candidates for further development into therapeutic drugs .
Chemical Synthesis and Novelty
The synthesis routes for pyrimidin-4-amine derivatives are of significant interest in chemical research. The chemo-selective substitution of the pyrimidin ring with various amines, including morpholinopropyl groups, can lead to novel compounds with potential biological activities. The novelty of each compound’s structure is often verified using databases such as Scinfinder and Pubmed .
Mécanisme D'action
While the specific mechanism of action for 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine is not explicitly mentioned in the search results, pyrimidine derivatives are known to display a range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Orientations Futures
The future directions for the study of 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine and similar pyrimidine derivatives involve the development of new compounds with enhanced biological activities. This includes the exploration of the chemistry and medicinal diversity of pyrimidine, which might pave the way to long-awaited discoveries in therapeutic medicine for future drug design .
Propriétés
IUPAC Name |
2-chloro-N-(3-morpholin-4-ylpropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c12-11-14-4-2-10(15-11)13-3-1-5-16-6-8-17-9-7-16/h2,4H,1,3,5-9H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGJOQUQFBNSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylbenzo[d]isoxazole-5-carbaldehyde](/img/structure/B1425493.png)
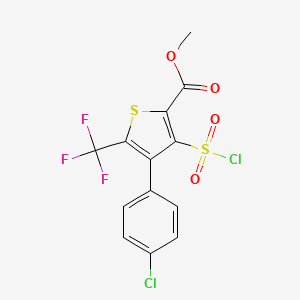
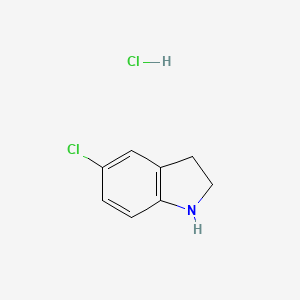
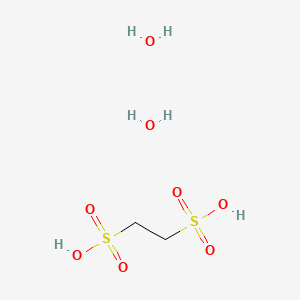
![Ethyl 8-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1425497.png)

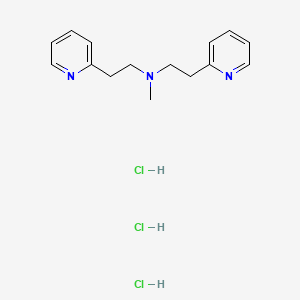


![Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate](/img/structure/B1425507.png)

methyl}-2-phenyldiazene](/img/structure/B1425510.png)

![3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile](/img/structure/B1425516.png)